molecular formula C7H2Br4N2O B3053851 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one CAS No. 56534-23-7

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Cat. No.: B3053851
CAS No.: 56534-23-7
M. Wt: 449.72 g/mol
InChI Key: BMVNFJCUHHTZQU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (commonly abbreviated as TBI or K32 in some literature) is a polyhalogenated benzimidazole derivative. It belongs to a class of compounds designed as potent inhibitors of protein kinases, particularly casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer progression . The molecule features a benzimidazolone core substituted with four bromine atoms at positions 4, 5, 6, and 5. This bromination pattern enhances its binding affinity to ATP pockets of kinases through halogen bonding and hydrophobic interactions . Its molecular formula is C₇H₂Br₄N₂O, with a molecular weight of 489.72 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrabromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNFJCUHHTZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439128
Record name 2oxd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56534-23-7
Record name 2oxd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the bromination of 1H-benzimidazole using bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 4,5,6,7 positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Inhibition of Protein Kinase CK2

TBBi is primarily recognized for its role as an inhibitor of casein kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes including proliferation and apoptosis. Research has demonstrated that TBBi and its derivatives exhibit significant inhibitory activity against CK2, making them valuable in cancer research.

  • Mechanism of Action : TBBi competes with ATP for binding to the CK2 active site. Its efficacy is often measured through IC50_{50} values; for instance, TBBi has shown an IC50_{50} of approximately 1.3 µM against CK2 .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of TBBi on various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
  • Cytotoxicity Results : Compounds derived from TBBi demonstrated potent cytotoxicity with effective concentrations (EC50_{50}) ranging from 4.90 to 32.77 µM .

Proapoptotic Properties

TBBi has been shown to induce apoptosis in cancer cells. This effect is linked to its ability to inhibit CK2 activity, which plays a crucial role in cell survival pathways. The induction of apoptosis was confirmed through various assays including Western blot analysis and flow cytometry .

Case Study 1: Synthesis and Evaluation of TBBi Derivatives

A study focused on synthesizing novel acyl derivatives of TBBi aimed at enhancing its anticancer activity. The derivatives were evaluated for their ability to inhibit CK2 and induce apoptosis in breast cancer cell lines.

  • Findings : Some derivatives exhibited improved potency compared to TBBi itself, indicating that structural modifications can enhance biological activity .

Case Study 2: Dual Inhibitors of CK2 and PIM-1

Another research effort explored the development of dual inhibitors targeting both CK2 and PIM-1 kinases using TBBi as a scaffold.

  • Results : The synthesized compounds showed promising results in inhibiting both kinases and demonstrated significant anticancer activity across multiple cell lines .

Summary Table of Key Findings

ApplicationDescriptionKey Findings
CK2 InhibitionCompetitive inhibitor for CK2IC50_{50} = 1.3 µM
Anticancer ActivityCytotoxic effects on MCF-7 and MDA-MB-231EC50_{50} = 4.90 to 32.77 µM
Proapoptotic EffectsInduces apoptosis in cancer cellsConfirmed via Western blot and flow cytometry
Derivative SynthesisDevelopment of novel acyl derivativesEnhanced potency observed in certain derivatives
Dual Kinase InhibitionTargeting both CK2 and PIM-1Significant anticancer activity across cell lines

Mechanism of Action

The primary mechanism of action of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is its inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding site of CK2, where the compound competes with ATP, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Benzimidazole vs. Benzotriazole Derivatives

  • 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt; CAS 17374-26-4) :

    • Structure : Benzotriazole core with bromines at positions 4,5,6,6.
    • Activity : Inhibits CK2 holoenzyme (IC₅₀ = 0.9 μM) but is inactive against the free catalytic subunit (CK2α) .
    • Key Difference : Unlike this compound, TBBt lacks the ketone group in the imidazolone ring, reducing its conformational rigidity and selectivity .
  • 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) :

    • Structure : Benzimidazole core without the ketone group.
    • Activity : Exhibits dual inhibition of CK2 and PIM-1 kinases (IC₅₀ = 0.5 μM for CK2) but has poor cell permeability due to high polarity .
    • Comparison : The ketone group in this compound enhances hydrogen bonding with kinase residues (e.g., Lys68 in CK2α), improving selectivity over TBBi .

Thione and Sulfur-Containing Analogs

  • 4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-thione (K22) :
    • Structure : Replaces the ketone oxygen with a sulfur atom.
    • Activity : Shows increased rigidity in CK2α binding (B-factor analysis) compared to this compound, leading to stronger inhibition (IC₅₀ = 0.3 μM) .
    • Drawback : Higher metabolic instability due to thione reactivity .

Halogen Substitution Patterns

Bromine vs. Iodine Substitution

  • 4,5,6,7-Tetraiodo-1H-benzimidazole :
    • Activity : Exhibits 10-fold lower CK2 inhibition (IC₅₀ = 5 μM) compared to brominated analogs due to steric hindrance from larger iodine atoms .
    • Thermodynamic Stability : Bromine’s smaller size in this compound allows better fit in the kinase ATP pocket .

Partial Bromination

  • 5,6-Dibromo-1H-benzotriazole (HBBH) :
    • Activity : Weak CK2 inhibitor (IC₅₀ = 20 μM) compared to fully brominated derivatives, underscoring the necessity of tetra-substitution for potency .

Substituent Modifications

Alkyl and Aryl Substituents

  • 4,5,6,7-Tetrabromo-1-(3-chloropropyl)-1H-benzimidazole :

    • Cytotoxicity : Demonstrates IC₅₀ = 25 μM against MCF-7 breast cancer cells, outperforming this compound (IC₅₀ = 50 μM) due to enhanced membrane permeability from the chloropropyl group .
    • Mechanism : The alkyl chain facilitates passive diffusion across cell membranes .
  • 1-(β-D-2'-Deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164): Activity: Dual CK2/PIM-1 inhibitor with IC₅₀ = 0.2 μM for CK2. The ribofuranosyl group mimics ATP’s ribose moiety, enhancing target engagement .

Amino and Sulfonamide Derivatives

  • DMAT (4,5,6,7-Tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine): Activity: Retains CK2 inhibition (IC₅₀ = 0.7 μM) but exhibits off-target effects on PIM-1 and DYRK1A kinases . Comparison: The dimethylamino group in DMAT reduces polarity compared to this compound, improving bioavailability .

Cytotoxicity and Selectivity Profiles

Compound CK2 IC₅₀ (μM) MCF-7 IC₅₀ (μM) Selectivity Notes
This compound 0.4 50 High CK2 selectivity; low cytotoxicity
TBBt 0.9 >100 Inactive against CK2α subunit
K164 0.2 15 Dual CK2/PIM-1 inhibition
7a (Tetrazole derivative) ND 25 Enhanced cytotoxicity via tetrazole
DMAT 0.7 30 Multi-kinase inhibition

Data compiled from .

Physicochemical and Pharmacokinetic Properties

  • This compound :
    • LogP : 3.1 (moderate lipophilicity).
    • Solubility : <10 μM in aqueous buffer; requires formulation aids for in vivo use .
  • TBBi :
    • LogP : 2.8; similar solubility limitations .
  • K164 :
    • LogP : 1.5; improved solubility due to ribose moiety .

Biological Activity

4,5,6,7-Tetrabromo-1H,3H-benzimidazol-2-one (TBBi) is a halogenated benzimidazole derivative that has garnered attention for its biological activities, particularly as an inhibitor of protein kinase CK2. CK2 is implicated in various cellular processes and is often overexpressed in cancer cells, making TBBi a compound of interest in cancer research.

Chemical Structure

The chemical formula for this compound is C7H2Br4N2OC_7H_2Br_4N_2O with a molecular weight of approximately 358.8 g/mol. Its structure includes a benzimidazole core substituted with four bromine atoms.

TBBi functions primarily as an inhibitor of CK2, which plays a crucial role in regulating cell growth and survival. Inhibition of CK2 activity has been linked to decreased cell viability and induction of apoptosis in various cancer cell lines.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of TBBi and its derivatives on several cancer cell lines:

  • Breast Cancer Cells (MCF-7 and MDA-MB-231) : TBBi derivatives showed significant cytotoxicity with EC50 values ranging from 4.90 to 32.77 µM. The most active compounds were found to induce apoptosis effectively and inhibit CK2 activity within these cells .
  • Leukemia Cells (CCRF-CEM) : In tests conducted over 24 and 48 hours at various concentrations (10, 25, 50 µM), TBBi exhibited lower cytotoxicity compared to its derivatives. Specifically, compounds 7a and 7d demonstrated nearly complete loss of cell viability at 25 µM after 48 hours .

Structure-Activity Relationship (SAR)

The biological activity of TBBi can be significantly influenced by structural modifications:

  • Methyl Substituents : Compounds with methyl groups showed enhanced cytotoxicity against breast cancer cells compared to their non-methylated counterparts.
  • Bromination : The presence of bromine atoms appears to enhance the lipophilicity and overall potency of the compounds against CK2 .

Case Study 1: Effect on MCF-7 Cell Line

In a study evaluating the effects of TBBi derivatives on MCF-7 cells:

  • Compound Tested : TBBi and its derivatives.
  • Findings : At concentrations of 25 µM and above, significant reductions in cell viability were observed after both 24 and 48 hours. The most potent derivative reduced viability to approximately 25% after 48 hours at the highest concentration tested .

Case Study 2: Comparison with Other CK2 Inhibitors

TBBi was compared with other known CK2 inhibitors such as silmitasertib (CX-4945). While both compounds exhibited similar mechanisms of action, TBBi derivatives demonstrated superior cytotoxic effects against certain cancer cell lines .

Data Tables

CompoundCell LineEC50 (µM)Viability (%) at 50 µM (48h)
TBBiMCF-732.7737 ± 5
Compound 7aCCRF-CEM<25Complete loss
Compound 6bMCF-7>50Significant decrease
Compound 3MCF-7>50Lower than TBBi

Q & A

Q. What safety protocols are critical when handling brominated benzimidazolones?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

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